molecular formula C16H32N6O B14240257 Phenol, 2,6-bis[[bis(2-aminoethyl)amino]methyl]- CAS No. 303962-27-8

Phenol, 2,6-bis[[bis(2-aminoethyl)amino]methyl]-

Katalognummer: B14240257
CAS-Nummer: 303962-27-8
Molekulargewicht: 324.47 g/mol
InChI-Schlüssel: QTYQMDRECVKARG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phenol, 2,6-bis[[bis(2-aminoethyl)amino]methyl]- is a complex organic compound with the molecular formula C16H32N6O It is characterized by the presence of a phenol group substituted at the 2 and 6 positions with bis(2-aminoethyl)amino groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2,6-bis[[bis(2-aminoethyl)amino]methyl]- typically involves the reaction of phenol with formaldehyde and bis(2-aminoethyl)amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and purity. The product is then purified using techniques such as crystallization, distillation, or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

Phenol, 2,6-bis[[bis(2-aminoethyl)amino]methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Phenol, 2,6-bis[[bis(2-aminoethyl)amino]methyl]- has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Phenol, 2,6-bis[[bis(2-aminoethyl)amino]methyl]- involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can form complexes with metal ions, which can then participate in catalytic or regulatory processes. The amino groups may also interact with biological macromolecules, influencing their structure and function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Phenol, 2,6-bis[[bis(2-aminoethyl)amino]methyl]- is unique due to its specific substitution pattern and the presence of multiple amino groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

303962-27-8

Molekularformel

C16H32N6O

Molekulargewicht

324.47 g/mol

IUPAC-Name

2,6-bis[[bis(2-aminoethyl)amino]methyl]phenol

InChI

InChI=1S/C16H32N6O/c17-4-8-21(9-5-18)12-14-2-1-3-15(16(14)23)13-22(10-6-19)11-7-20/h1-3,23H,4-13,17-20H2

InChI-Schlüssel

QTYQMDRECVKARG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1)CN(CCN)CCN)O)CN(CCN)CCN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.